molecular formula C21H22O7 B3028650 Kushenol W CAS No. 254886-76-5

Kushenol W

Cat. No.: B3028650
CAS No.: 254886-76-5
M. Wt: 386.4 g/mol
InChI Key: IPQQRODECSTJDH-UHFFFAOYSA-N
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Biological Activity

Kushenol W is a prenylated flavonoid derived from the root of Sophora flavescens, a plant traditionally used in Chinese medicine. This compound has garnered attention for its diverse biological activities, including anti-inflammatory, anti-cancer, and antimicrobial properties. This article reviews the current understanding of the biological activity of this compound, supported by various research findings and case studies.

This compound is characterized by the chemical formula C21_{21}H22_{22}O7_7 and has been identified as having significant pharmacological potential. Its structure allows it to engage with various biological pathways, making it a candidate for therapeutic applications.

Biological Activities

1. Anti-Inflammatory Effects

This compound exhibits potent anti-inflammatory properties. In vitro studies have shown that it can significantly reduce the production of inflammatory mediators such as nitric oxide (NO), prostaglandin E2 (PGE2), interleukin-6 (IL-6), and monocyte chemoattractant protein-1 (MCP-1) in lipopolysaccharide (LPS)-stimulated RAW264.7 macrophages. The mechanism appears to involve the inhibition of nuclear factor kappa B (NF-κB) and signal transducer and activator of transcription (STAT) pathways, which are crucial for inflammatory responses .

2. Antioxidant Activity

This compound has been demonstrated to enhance the endogenous antioxidant defense system in cells exposed to oxidative stress. It prevents cell death and DNA damage by upregulating antioxidants such as glutathione, superoxide dismutase, and catalase in HaCaT cells subjected to tert-butyl hydroperoxide (tBHP)-induced oxidative stress .

3. Anticancer Properties

Research indicates that this compound may possess anticancer effects. In studies involving cancer cell lines, it has been shown to inhibit cell proliferation and induce apoptosis through modulation of key signaling pathways, including the PI3K/AKT/mTOR pathway. This suggests its potential as a therapeutic agent in cancer treatment .

4. Antimicrobial Activity

This compound also demonstrates antimicrobial effects, with studies reporting its effectiveness against various pathogens. The minimum inhibitory concentration (MIC) values indicate that it can inhibit the growth of certain bacteria and fungi, supporting its traditional use in treating infections .

Data Table: Summary of Biological Activities

Activity Mechanism Model/System Reference
Anti-inflammatoryInhibition of NF-κB and STAT pathwaysRAW264.7 macrophages
AntioxidantUpregulation of antioxidant enzymesHaCaT cells
AnticancerInduction of apoptosis via PI3K/AKT/mTOR modulationBreast cancer cells
AntimicrobialInhibition of bacterial/fungal growthVarious pathogens

Case Studies

Case Study 1: Anti-Inflammatory Effects in Macrophages

In a study assessing the anti-inflammatory effects of this compound on RAW264.7 macrophages, treatment with this compound resulted in a significant decrease in cytokine levels compared to untreated controls. The study highlighted that doses of 50 µM and 100 µM effectively reduced PGE2 and IL-6 levels in a dose-dependent manner, suggesting its potential for managing inflammatory conditions .

Case Study 2: Anticancer Activity in Breast Cancer Models

Another investigation explored the effects of this compound on breast cancer cell lines, where it was found to induce G0/G1 phase arrest and promote apoptosis. The study noted that this compound treatment led to decreased phosphorylation of AKT and mTOR, underscoring its role in inhibiting cancer cell proliferation through targeted signaling pathways .

Properties

IUPAC Name

2-(2,4-dihydroxy-5-methoxyphenyl)-5,7-dihydroxy-8-(3-methylbut-2-enyl)-2,3-dihydrochromen-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22O7/c1-10(2)4-5-11-13(22)8-16(25)20-17(26)9-18(28-21(11)20)12-6-19(27-3)15(24)7-14(12)23/h4,6-8,18,22-25H,5,9H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IPQQRODECSTJDH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CCC1=C2C(=C(C=C1O)O)C(=O)CC(O2)C3=CC(=C(C=C3O)O)OC)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22O7
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.